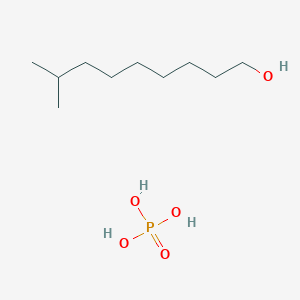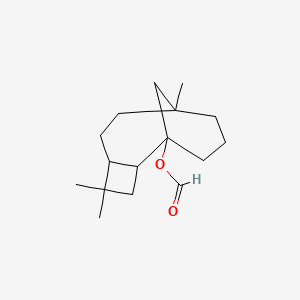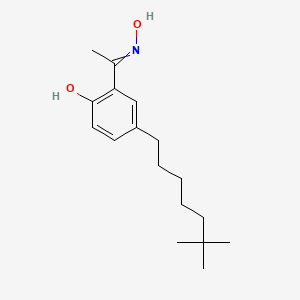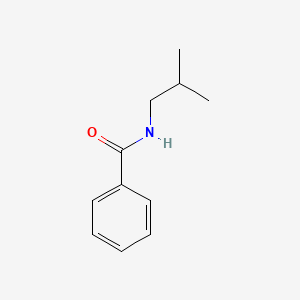
Testosterone Caproate
Vue d'ensemble
Description
Testosterone caproate, also known as testosterone heptanoate, is an ester of the natural hormone testosterone. It is widely used in the medical, pharmaceutical, and laboratory research fields, and is one of the most commonly used testosterone esters. Testosterone caproate is primarily used to treat testosterone deficiency in men, and to treat certain types of breast cancer in women. In the laboratory research field, it is used to study the effects of testosterone on the body and to study the effects of various drugs on the body.
Applications De Recherche Scientifique
Animal Racing and Doping Control
Testosterone Caproate, along with other testosterone esters, is of utmost importance in the world of animal racing, particularly in camel racing . These substances are often administered to animals, making it difficult to measure them efficiently . A study developed a liquid chromatographic–mass spectrometric (LC-MS/MS) method to determine testosterone esters in camel hair . This innovative detection method could promote further studies in doping control, toxicology, and pharmacology .
Muscle Development and Strength Enhancement
Testosterone derivatives and related compounds, such as anabolic-androgenic steroids (AAS), are frequently misused by athletes (both professional and amateur) wishing to promote muscle development and strength . Testosterone Caproate, being an androgen and anabolic steroid, falls under this category .
Therapeutic Use in Wasting Syndromes
Despite their misuse, testosterone and related steroids have important pharmacological activities that cannot be easily replaced by other drugs . They have therapeutic potential in a range of conditions, including wasting syndromes .
Treatment of Severe Burns
Testosterone and related steroids are also used in the treatment of severe burns . Their anabolic properties can help in the healing process and recovery .
Muscle and Bone Injuries
These compounds are also used in the treatment of muscle and bone injuries . Their anabolic and androgenic properties can aid in the recovery and healing process .
Treatment of Anemia
Testosterone and related steroids are used in the treatment of anemia . They can stimulate the production of red blood cells, thereby helping to alleviate symptoms of anemia .
Treatment of Hereditary Angioedema
Testosterone and related steroids have been used in the treatment of hereditary angioedema . They can help to reduce the frequency and severity of attacks .
Anti-Androgenic Agents
Interestingly, testosterone and related steroids also have medicinal value as anti-androgenic agents . This means they can be used to counteract the effects of excessive androgen hormones in the body .
Mécanisme D'action
Target of Action
Testosterone Caproate, also known as Testosterone Hexanoate, is an androgen and anabolic steroid . Its primary targets are the androgen receptors present in various tissues, including muscle, bone, and the central nervous system . These receptors play a crucial role in male sexual development, masculinization, and fertility .
Mode of Action
Testosterone Caproate interacts with its targets by binding to the androgen receptors, either directly or as Dihydrotestosterone (DHT) . This binding leads to the regulation of gene transcription, which in turn influences various physiological processes .
Biochemical Pathways
Testosterone Caproate affects several biochemical pathways. It is involved in the canonical androgen production pathway, which is essential for normal masculinization and testis function . The compound is also involved in the regulation of glucose and lipid metabolism in various tissues, including the liver, muscle, and adipose tissues .
Pharmacokinetics
The pharmacokinetics of Testosterone Caproate involves its absorption, distribution, metabolism, and excretion (ADME). It is typically administered via intramuscular injection . The compound is metabolized mainly in the liver, and its elimination half-life is approximately 2-4 hours . The bioavailability of Testosterone Caproate is influenced by factors such as the route of administration and first-pass metabolism .
Result of Action
The action of Testosterone Caproate at the molecular and cellular level results in several effects. It promotes muscle and bone development , and it is necessary for fetal male sexual differentiation, pubertal development, the maintenance of adult secondary sex characteristics, and spermatogenesis . Furthermore, it modulates cardiac contraction and calcium homeostasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Testosterone Caproate. For instance, a high-fat diet can affect the levels of testosterone and its impact on the body . Additionally, factors such as age and the presence of certain health conditions (e.g., obesity, metabolic syndrome, type 2 diabetes) can influence the levels and action of testosterone .
Propriétés
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-4-5-6-7-23(27)28-22-11-10-20-19-9-8-17-16-18(26)12-14-24(17,2)21(19)13-15-25(20,22)3/h16,19-22H,4-15H2,1-3H3/t19-,20-,21-,22-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGTZVOQGIFMAV-BKWLFHPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908205 | |
| Record name | 3-Oxoandrost-4-en-17-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Testosterone Caproate | |
CAS RN |
10312-45-5 | |
| Record name | Testosterone caproate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10312-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone caproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010312455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxoandrost-4-en-17-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-en-3-one hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE CAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CC0L7J83H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




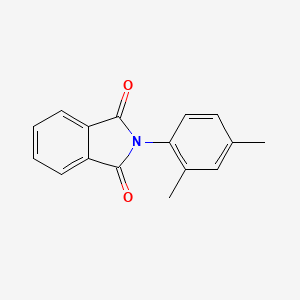
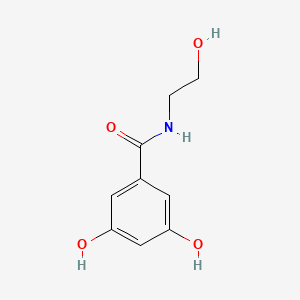

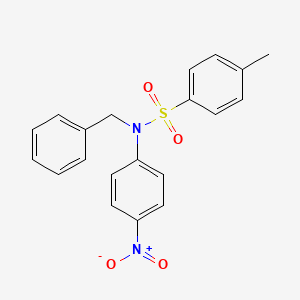
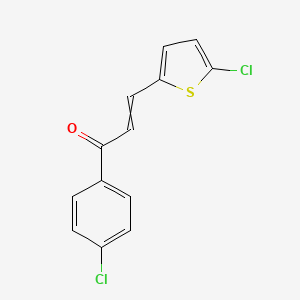

![3-[p-(Hexyloxy)phenyl]propionic acid](/img/structure/B1618196.png)
